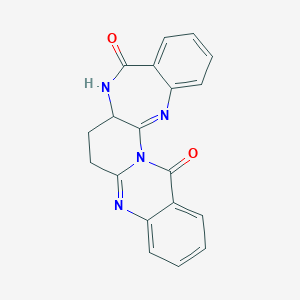![molecular formula C23H26ClNO6 B028612 (E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate CAS No. 109523-96-8](/img/structure/B28612.png)
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group, a diethylaminoacetoxymethyl group, and a hydrogen maleate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylaminoacetoxymethyl Group: This step involves the reaction of the biphenyl derivative with diethylaminoacetoxymethyl chloride under basic conditions.
Formation of the Hydrogen Maleate Salt: The final step involves the reaction of the biphenyl derivative with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of 2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(diethylaminoacetoxymethyl)benzene
- 4-(Diethylaminoacetoxymethyl)biphenyl
- 2’-Chloro-4-(methylaminoacetoxymethyl)biphenyl
Uniqueness
2’-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is unique due to the presence of both the chloro and diethylaminoacetoxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
109523-96-8 |
|---|---|
Molecular Formula |
C23H26ClNO6 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)13-19(22)23-14-15-9-11-16(12-10-15)17-7-5-6-8-18(17)20;5-3(6)1-2-4(7)8/h5-12H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AOSZXXPVOQMXAB-WLHGVMLRSA-N |
SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
Synonyms |
Glycine, N,N-diethyl-, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)


![(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B28557.png)


